1-Hydroxy-3-morpholino-2-phenylpropane
Description
1-Hydroxy-3-morpholino-2-phenylpropane is a synthetic organic compound characterized by a propane backbone substituted with a hydroxyl group at position 1, a phenyl group at position 2, and a morpholino moiety at position 3.
Properties
Molecular Formula |
C13H19NO2 |
|---|---|
Molecular Weight |
221.29 g/mol |
IUPAC Name |
3-morpholin-4-yl-2-phenylpropan-1-ol |
InChI |
InChI=1S/C13H19NO2/c15-11-13(12-4-2-1-3-5-12)10-14-6-8-16-9-7-14/h1-5,13,15H,6-11H2 |
InChI Key |
CGDXJOZGEGAUDL-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CC(CO)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
1-Phenyl-2-decanoylamino-3-morpholino-1-propanol (PDMP)
Structural Differences :
- PDMP features a decanoylamino group at position 2, unlike the hydroxyl group in 1-Hydroxy-3-morpholino-2-phenylpropane.
- Both share a phenyl group (position 1 in PDMP vs. position 2 in the target compound) and a morpholino moiety (position 3).
Key Differences :
- The decanoylamino group in PDMP enhances lipid solubility, likely facilitating membrane interactions critical for glycosphingolipid biosynthesis inhibition.
1-(2,6-Dimethylmorpholino)-3-(3-methoxyphenoxy)propan-2-ol Hydrochloride
Structural Differences :
- The morpholino ring is 2,6-dimethyl-substituted, increasing steric hindrance compared to the unsubstituted morpholino in the target compound.
- A 3-methoxyphenoxy group replaces the phenyl group at position 2.
Functional Implications :
- The dimethyl groups may alter binding affinity to targets due to steric effects or modified electronic properties.
(2R,3S)-3-Hydroxy-2-methyl-1-morpholino-5-phenylpentan-1-one
Structural Differences :
- The backbone is a pentanone chain (vs. propane), with a methyl group at position 2 and a hydroxyl group at position 3.
- A phenyl group is at position 5, spatially distant from the morpholino moiety.
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